3,4-Dichloro-2-methylpyridine
Overview
Description
3,4-Dichloro-2-methylpyridine is a chlorinated pyridine derivative with the molecular formula C6H5Cl2N. It is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, making it a potential target for cancer treatment .
Mode of Action
Based on the properties of similar compounds, it may interact with its target through the formation of covalent bonds, leading to inhibition of the target’s function .
Biochemical Pathways
If it indeed targets cdk2 like similar compounds, it could affect the cell cycle regulation pathway, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
For instance, AMD473, a sterically hindered platinum complex, showed a biexponential decay in plasma with a rapid distribution half-life (t1/2alpha) of 24 minutes followed by a slow elimination half-life (t1/2beta) of 44 hours .
Result of Action
If it inhibits cdk2 like similar compounds, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Scientific Research Applications
3,4-Dichloro-2-methylpyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichloro-3-methylpyridine
- 3,5-Dichloro-2-methylpyridine
- 2-Chloro-4-methylpyridine
Comparison: 3,4-Dichloro-2-methylpyridine is unique due to the specific positioning of the chlorine atoms and the methyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity .
Properties
IUPAC Name |
3,4-dichloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTIAZVXWYFNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620154 | |
Record name | 3,4-Dichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103949-58-2 | |
Record name | 3,4-Dichloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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